6-bromo-3-(6-(4-(4-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
6-bromo-3-(6-(4-(4-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinazolinone core, a piperazine ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-(6-(4-(4-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Ring: This step involves the nucleophilic substitution reaction where the piperazine ring is introduced to the quinazolinone core.
Attachment of the Fluorophenyl Group: This is usually done through a coupling reaction, such as Suzuki or Heck coupling, using a fluorophenyl boronic acid or halide.
Bromination: The final step involves the bromination of the compound to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-(6-(4-(4-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinazolinone core or the piperazine ring.
Substitution: The bromine atom can be substituted with other nucleophiles to create derivatives of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents replacing the bromine atom.
Scientific Research Applications
6-bromo-3-(6-(4-(4-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving the central nervous system.
Industry: It may be used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 6-bromo-3-(6-(4-(4-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and function.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-3-(6-(4-(4-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- 6-iodo-3-(6-(4-(4-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- 6-methyl-3-(6-(4-(4-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Uniqueness
The uniqueness of 6-bromo-3-(6-(4-(4-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, in particular, may enhance its reactivity and potential interactions with biological targets compared to its analogs.
Properties
Molecular Formula |
C24H26BrFN4O2S |
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Molecular Weight |
533.5 g/mol |
IUPAC Name |
6-bromo-3-[6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C24H26BrFN4O2S/c25-17-5-10-21-20(16-17)23(32)30(24(33)27-21)11-3-1-2-4-22(31)29-14-12-28(13-15-29)19-8-6-18(26)7-9-19/h5-10,16H,1-4,11-15H2,(H,27,33) |
InChI Key |
AFOGERKVCMQSIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |
Origin of Product |
United States |
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